BenchChemオンラインストアへようこそ!

5-(oxan-4-yl)-1H-1,2,3,4-tetrazole

Lipophilicity Drug design Physicochemical profiling

5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole (CAS 1341756-98-6) is a 5-substituted-1H-tetrazole derivative bearing a tetrahydropyran (oxane) ring at the C5 position. With a molecular formula of C₆H₁₀N₄O and molecular weight of 154.17 g/mol, it belongs to the class of tetrazole-based carboxylic acid bioisosteres widely employed in medicinal chemistry to replace metabolically labile carboxyl groups.

Molecular Formula C6H10N4O
Molecular Weight 154.173
CAS No. 1341756-98-6
Cat. No. B2364225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(oxan-4-yl)-1H-1,2,3,4-tetrazole
CAS1341756-98-6
Molecular FormulaC6H10N4O
Molecular Weight154.173
Structural Identifiers
SMILESC1COCCC1C2=NNN=N2
InChIInChI=1S/C6H10N4O/c1-3-11-4-2-5(1)6-7-9-10-8-6/h5H,1-4H2,(H,7,8,9,10)
InChIKeyKLYXNSLEWHBVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole (CAS 1341756-98-6): Core Physicochemical and Structural Profile for Procurement Decisions


5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole (CAS 1341756-98-6) is a 5-substituted-1H-tetrazole derivative bearing a tetrahydropyran (oxane) ring at the C5 position. With a molecular formula of C₆H₁₀N₄O and molecular weight of 154.17 g/mol, it belongs to the class of tetrazole-based carboxylic acid bioisosteres widely employed in medicinal chemistry to replace metabolically labile carboxyl groups [1]. Its computed XLogP3-AA of -0.1 and topological polar surface area (TPSA) of 63.7 Ų position it as a distinctly hydrophilic member of the 5-substituted tetrazole family, offering a differentiated physicochemical signature relative to common cyclohexyl and aryl analogs [2].

Why Generic 5-Substituted Tetrazole Interchange Fails: Physicochemical Divergence Between Oxan-4-yl, Cyclohexyl, and Aryl Analogs


Although 5-substituted-1H-tetrazoles are broadly classified as carboxylic acid bioisosteres, the nature of the C5 substituent profoundly modulates lipophilicity, hydrogen-bonding capacity, and solubility [1]. The oxan-4-yl (tetrahydropyran) substituent introduces a ring oxygen that simultaneously lowers logP and adds a hydrogen bond acceptor site, producing physicochemical properties that deviate substantially from cyclohexyl or phenyl analogs [2]. In drug discovery contexts, tetrahydropyran substituents have been deliberately employed to reduce lipophilicity relative to cyclohexyl isosteres and to improve ADME profiles [3]. Consequently, substituting 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole with a cyclohexyl or aryl tetrazole in a synthetic sequence or SAR study will alter lipophilicity, TPSA, and hydrogen-bonding potential, potentially confounding biological readouts. The quantitative evidence below establishes the magnitude of these differences.

5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole: Head-to-Head Comparative Evidence Against Closest Analogs


XLogP3-AA Lipophilicity: Oxan-4-yl Tetrazole vs. Cyclohexyl and Phenyl Analogs

The computed XLogP3-AA value of 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole is -0.1, compared to 1.7 for 5-cyclohexyl-1H-tetrazole (CAS 6280-34-8) and 1.1 for 5-phenyl-1H-tetrazole (CAS 18039-42-4) [1]. The oxan-4-yl analog is thus 1.8 log units more hydrophilic than the cyclohexyl analog and 1.2 log units more hydrophilic than the phenyl analog. This represents a substantial shift in lipophilicity that would be expected to alter membrane permeability, solubility, and off-target binding profiles.

Lipophilicity Drug design Physicochemical profiling

Topological Polar Surface Area (TPSA): Oxan-4-yl Tetrazole vs. Cyclohexyl Analog

5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole has a computed TPSA of 63.7 Ų, while 5-cyclohexyl-1H-tetrazole has a TPSA of 54.5 Ų, a difference of 9.2 Ų (16.9% increase) [1]. The additional 9.2 Ų arises from the ring oxygen in the tetrahydropyran moiety, which contributes both to polar surface area and to hydrogen bond acceptor count (4 vs. 3 for the cyclohexyl analog). TPSA values above 60 Ų are generally associated with improved aqueous solubility, while values below 60 Ų favor membrane permeation.

Polar surface area Aqueous solubility ADME prediction

Hydrogen Bond Acceptor Count and Scaffold Differentiation: The Ring Oxygen Advantage

5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole possesses 4 hydrogen bond acceptor sites (three from the tetrazole ring nitrogens plus one from the tetrahydropyran ring oxygen), compared to 3 for 5-cyclohexyl-1H-tetrazole, which lacks the ring heteroatom [1]. The tetrahydropyran oxygen provides an additional point of contact with biological targets, functioning as a hydrogen bond acceptor [2]. In medicinal chemistry, tetrahydropyran substituents have been exploited to gain an additional hydrogen bond with target proteins while simultaneously lowering lipophilicity compared to cyclohexyl isosteres [2].

Hydrogen bonding Target engagement Solubility

Tetrazole vs. Carboxylic Acid: Metabolic Stability Advantage of the Tetrazole Bioisostere

5-Substituted-1H-tetrazoles, including 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole, serve as metabolism-resistant isosteric replacements for carboxylic acids (RCO₂H) [1]. While the oxane-4-carboxylic acid counterpart (CAS 5337-03-1) has a predicted pKa of 4.43 , the tetrazole moiety exhibits comparable acidity (class pKa range ~4.5–4.9) [1] but resists metabolic pathways such as β-oxidation and acyl glucuronidation that commonly degrade carboxylic acid-containing compounds [1]. The replacement of a carboxylic acid with a tetrazole has been demonstrated to maintain or improve target binding while eliminating metabolic liability in numerous drug discovery programs [1].

Metabolic stability Bioisostere Carboxylic acid replacement

Enhanced Hydrogen Bonding Capacity of Tetrazole vs. Carboxylic Acid: Implications for Target Affinity

Comparative structure-property relationship (SPR) studies on carboxylic acid isosteres have demonstrated that while the tetrazole and carboxylic acid moieties exhibit similar pKa and logD₇.₄ values, the tetrazole engages in significantly stronger hydrogen bond interactions than the corresponding carboxylic acid [1]. In a model system comparing phenylpropionic acid derivatives, the tetrazole-bearing compound established considerably stronger HB interactions than its carboxylic acid counterpart, a factor that can translate into enhanced target binding affinity [1]. This finding is directly relevant to 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole as a tetrazole-containing scaffold.

Hydrogen bonding Target affinity Bioisostere comparison

5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole: Data-Backed Application Scenarios for Scientific and Industrial Users


Lead Optimization Requiring Low-Lipophilicity Carboxylic Acid Bioisosteres

When a lead series contains a metabolically labile carboxylic acid group and reducing lipophilicity is a primary objective (e.g., to mitigate hERG binding, CYP inhibition, or phospholipidosis risk), 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole offers a compelling replacement. Its XLogP3-AA of -0.1 is >1.8 log units lower than 5-cyclohexyl-1H-tetrazole (1.7) [1], providing the metabolic stability advantage of the tetrazole bioisostere [2] while simultaneously driving lipophilicity downward—an outcome not achievable with cyclohexyl or phenyl tetrazole analogs.

Scaffold Diversification in Polar Binding Pockets

For targets where the binding pocket contains hydrogen bond donor residues (e.g., kinase hinge regions, protease active sites), the additional ring oxygen of the tetrahydropyran substituent provides a fourth hydrogen bond acceptor site absent in 5-cyclohexyl-1H-tetrazole [1]. This can be exploited to engineer an additional polar contact, improving binding affinity and selectivity without increasing molecular weight or introducing synthetic complexity [3].

Fragment-Based Drug Discovery (FBDD) with Favorable Solubility Profile

With a molecular weight of 154.17 g/mol, TPSA of 63.7 Ų, and XLogP3-AA of -0.1 [1], 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole satisfies fragment-likeness criteria (MW < 250, TPSA > 60 Ų). Its high aqueous solubility—inferred from the combination of low logP and high TPSA—makes it suitable for fragment screening at high concentrations (≥1 mM) where poorly soluble fragments fail. The compound's 11 heavy atoms align with the 'rule of three' for fragment libraries.

Synthetic Intermediate for 1,5-Disubstituted Tetrazole Libraries

The free NH of the 1H-tetrazole ring permits N-alkylation or N-arylation to generate diverse 1,5-disubstituted tetrazole libraries. The oxan-4-yl group at C5 provides a pre-installed chiral handle (via the tetrahydropyran ring) and a polar functional group for downstream diversification. Compared to starting from 5-cyclohexyl-1H-tetrazole, the oxan-4-yl variant yields products with systematically lower logP and higher TPSA [1], enabling library design biased toward CNS drug-like or solubility-optimized chemical space.

Quote Request

Request a Quote for 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.